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molecular formula C11H23NO B8287212 5-Amino-5-propyl-cyclooctanol

5-Amino-5-propyl-cyclooctanol

Cat. No. B8287212
M. Wt: 185.31 g/mol
InChI Key: UKWZJBGAHOZAQH-UHFFFAOYSA-N
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Patent
US08742116B2

Procedure details

A solution of 895 mg (4.88 mmol) of 1-allyl-5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine (63) in 15 mL of methanol was treated with 52 mg of 10% palladium on activated carbon and the mixture was stirred overnight under a hydrogen atmosphere (1 atm) at room temperature. The catalyst was removed by filtration, and the filtrate was evaporated in vacuo to give 0.794 g of the title compound (64). Rt=0.56 min, 0.62 min min (Method C). Detected mass: 186.3 (M+H+).
Name
1-allyl-5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine
Quantity
895 mg
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
52 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([C:4]1([NH2:20])[CH2:11][CH2:10][CH2:9][CH:8]([O:12][Si](C(C)(C)C)(C)C)[CH2:7][CH2:6][CH2:5]1)[CH:2]=[CH2:3]>CO.[Pd]>[NH2:20][C:4]1([CH2:1][CH2:2][CH3:3])[CH2:11][CH2:10][CH2:9][CH:8]([OH:12])[CH2:7][CH2:6][CH2:5]1

Inputs

Step One
Name
1-allyl-5-(tert-butyl-dimethyl-silanyloxy)-cyclooctylamine
Quantity
895 mg
Type
reactant
Smiles
C(C=C)C1(CCCC(CCC1)O[Si](C)(C)C(C)(C)C)N
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
52 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred overnight under a hydrogen atmosphere (1 atm) at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated in vacuo

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1(CCCC(CCC1)O)CCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.794 g
YIELD: CALCULATEDPERCENTYIELD 87.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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